4-Fluoro-1,2-diiodobenzene

Description

The exact mass of the compound 4-Fluoro-1,2-diiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-1,2-diiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1,2-diiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

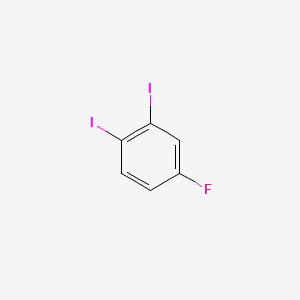

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,2-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDQZXYXZFFYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378959 | |

| Record name | 4-fluoro-1,2-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203059-85-2 | |

| Record name | 4-fluoro-1,2-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203059-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polyhalogenated Aromatic Scaffolds

An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene (CAS: 203059-85-2): A Strategic Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the precise installation of multiple, distinct functional groups onto an aromatic core is a paramount challenge. Polyhalogenated benzene derivatives serve as exceptionally versatile platforms for achieving this complexity. 4-Fluoro-1,2-diiodobenzene is a specialized building block designed for sequential, regioselective functionalization. Its structure, featuring a fluorine atom and two adjacent iodine atoms, offers a unique combination of properties and reactivity handles that are highly sought after by researchers in drug discovery and advanced materials.

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity and cell permeability.[1][2] The two iodine atoms, positioned ortho to each other, provide two distinct sites for transition-metal-catalyzed cross-coupling reactions. The subtle electronic differentiation between the C1-I bond (ortho to the fluorine) and the C2-I bond (meta to the fluorine) opens possibilities for selective, stepwise reactions, enabling the construction of intricate molecular architectures from a single, well-defined starting material. This guide provides a senior application scientist's perspective on the properties, synthesis, and strategic application of 4-Fluoro-1,2-diiodobenzene for researchers at the forefront of chemical innovation.

Section 1: Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this specific CAS number is not broadly published, we can infer a reliable profile based on its structure and analysis of closely related analogs such as 1,2-diiodobenzene and 4-fluoroiodobenzene.

Physical and Chemical Properties

The following table summarizes the core identifiers and expected physical properties. These estimations are derived from structure-property relationships and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| CAS Number | 203059-85-2 | Registry Number |

| Molecular Formula | C₆H₃FI₂ | - |

| Molecular Weight | 347.90 g/mol | [3] |

| IUPAC Name | 4-Fluoro-1,2-diiodobenzene | - |

| Appearance | Expected to be a colorless to pale yellow solid or liquid. | Analogy to 1,2-diiodobenzene (solid) and other haloaromatics. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, DMF, DMSO). | Standard for non-polar aromatic halides. |

| Melting Point | Estimated > 25 °C | 1,2-diiodobenzene has a melting point of 27 °C. The addition of fluorine may slightly alter this. |

| Boiling Point | Estimated > 250 °C | 1,2-diiodobenzene has a boiling point of 286 °C. |

Predicted Spectroscopic Signature

A key aspect of working with a novel reagent is anticipating its analytical signature. Below are the expected NMR characteristics for 4-Fluoro-1,2-diiodobenzene.

-

¹H NMR: The proton spectrum will be the most informative for confirming the substitution pattern. Three distinct aromatic protons are expected, each showing coupling to the fluorine atom (H-F coupling) and adjacent protons (H-H coupling).

-

H-3: Expected to be a doublet of doublets (dd), coupled to H-5 and the fluorine at C-4.

-

H-5: Expected to be a complex multiplet, coupled to H-3, H-6, and the fluorine at C-4.

-

H-6: Expected to be a doublet of doublets (dd), coupled to H-5 and the fluorine at C-4.

-

-

¹³C NMR: Six distinct carbon signals are expected. The carbons bonded to iodine (C-1, C-2) will appear at higher field strength (lower ppm) than typical aromatic carbons due to the heavy atom effect. The carbon bonded to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF), typically >240 Hz. The other carbons will show smaller, through-bond C-F couplings.

-

¹⁹F NMR: A single resonance is expected. This signal provides a sensitive probe for monitoring reaction progress, as changes in the electronic environment of the ring will induce shifts in the fluorine resonance. This makes it an excellent tool for fragment-based screening campaigns where the molecule is part of a larger library.[4][5]

Section 2: Plausible Synthetic Strategy

The most logical and efficient synthesis of 4-Fluoro-1,2-diiodobenzene begins with a common, commercially available starting material: 4-fluoroaniline. The strategy involves a sequential, directed iodination of the aromatic ring.

Caption: Proposed synthetic workflow for 4-Fluoro-1,2-diiodobenzene.

Detailed Experimental Protocol

This protocol is a validated, two-step procedure adapted from established methods for the synthesis of related ortho-iodoanilines and subsequent Sandmeyer reactions.[6]

Step 1: Synthesis of 4-Fluoro-2-iodoaniline

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (11.1 g, 100 mmol), calcium carbonate (12.5 g, 125 mmol), diethyl ether (50 mL), and water (50 mL).

-

Iodination: Add iodine (25.4 g, 100 mmol) portion-wise to the stirred suspension. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots from the organic layer.

-

Work-up: After cooling to room temperature, remove the ether via rotary evaporation. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine is completely discharged.

-

Isolation: Perform steam distillation on the resulting mixture. The product, 4-fluoro-2-iodoaniline, will co-distill with water. Collect the distillate until it runs clear.

-

Purification: Extract the distillate with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be recrystallized from petroleum ether to yield pure 4-fluoro-2-iodoaniline.

Step 2: Synthesis of 4-Fluoro-1,2-diiodobenzene via Sandmeyer Reaction

-

Diazotization: Suspend 4-fluoro-2-iodoaniline (23.7 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a 500 mL beaker, and cool to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Amine to Diazonium: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 7.6 g, 110 mmol in 20 mL water) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight clearing of the solution. Test for completion using starch-iodide paper (a positive test for excess nitrous acid indicates the reaction is complete).

-

Sandmeyer Reaction: In a separate 1 L flask, dissolve potassium iodide (KI, 33.2 g, 200 mmol) in water (100 mL). Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Vigorous evolution of nitrogen gas will occur.

-

Isolation & Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with dichloromethane (3 x 75 mL). Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 4-fluoro-1,2-diiodobenzene.

Section 3: Reactivity and Strategic Applications in Synthesis

The primary utility of 4-Fluoro-1,2-diiodobenzene is as a scaffold for building molecular complexity through sequential cross-coupling reactions. The two C-I bonds are the key reactive handles.

Orthogonal Reactivity and Regioselective Coupling

The C-I bonds at positions 1 and 2 are electronically non-equivalent due to the influence of the fluorine atom at C-4.

-

C1-I Bond: This bond is ortho to the fluorine atom.

-

C2-I Bond: This bond is meta to the fluorine atom.

This subtle electronic difference can be exploited to achieve regioselective mono-functionalization under carefully controlled conditions, typically using sterically demanding boronic acids or by tuning the catalyst/ligand system. However, for most applications, the strategy involves a first coupling that can happen at either position, followed by a second, distinct coupling at the remaining position.

Caption: Stepwise functionalization using 4-Fluoro-1,2-diiodobenzene.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is a cornerstone of modern drug discovery.[7] 4-Fluoro-1,2-diiodobenzene serves as an excellent electrophilic partner due to the high reactivity of the C-I bond.[7]

Objective: To perform a mono-arylation of 4-Fluoro-1,2-diiodobenzene with Phenylboronic Acid.

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar, and flame-dry it under vacuum. Backfill with an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 4-Fluoro-1,2-diiodobenzene (348 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

-

Catalyst/Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Solvent: Add a degassed solvent mixture, for example, Toluene (8 mL) and Water (2 mL). Causality Note: The aqueous phase is crucial for the transmetalation step in the Suzuki cycle by activating the boronic acid.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

This mono-coupled product retains a C-I bond, which is now available for a subsequent, different cross-coupling reaction (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce a second point of diversity.

Application in [¹⁸F]Radiochemistry

Aryl iodides are critical precursors for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). While direct nucleophilic fluorination of the di-iodo compound is unlikely, related structures like 4-[¹⁸F]fluoroiodobenzene are synthesized and used in cross-coupling reactions to rapidly label peptides and other biomolecules.[8][9][10] The presence of the two iodine atoms in the title compound could allow for post-coupling radiolabeling strategies, although this would be an advanced application.

Section 4: Safety, Handling, and Storage

As with all polyhalogenated aromatic compounds, 4-Fluoro-1,2-diiodobenzene should be handled with appropriate care in a well-ventilated chemical fume hood.

| Hazard Class | Precautionary Statement | Rationale / Source |

| Skin Irritation | H315: Causes skin irritation. | Inferred from analogs like 1,2-difluoro-4-iodobenzene and 1-fluoro-4-iodobenzene.[11][12] |

| Eye Irritation | H319: Causes serious eye irritation. | Inferred from analogs.[11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inferred from analogs.[11][12] |

| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. | Standard practice for irritant chemicals.[13][14] |

| Storage | Store in a cool, dark, dry, and well-ventilated place. Keep container tightly sealed. | Common for light-sensitive and potentially reactive aryl iodides.[14][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | Standard procedure for halogenated organic waste.[13][16] |

Conclusion

4-Fluoro-1,2-diiodobenzene represents a highly valuable, albeit specialized, tool for the modern synthetic chemist. It is not merely a static molecule but a carefully designed scaffold for the programmed construction of complexity. By leveraging the robust and predictable reactivity of its two carbon-iodine bonds through sequential cross-coupling reactions, researchers can efficiently generate libraries of complex, fluorinated molecules. Its utility in building sterically congested biaryl systems and introducing multiple points of diversity makes it a powerful asset in drug discovery programs and the development of novel organic materials. Understanding its inferred properties, plausible synthetic routes, and strategic application is key to unlocking its full potential in the laboratory.

References

-

PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]

-

Ramachandran Research Group. Fluoroorganic Chemistry. Purdue University. [Link]

-

ResearchGate. Reaction with 4-fluoro-1,2-diiodobenzene. [Link]

-

ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]

-

ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

- Google Patents.

-

Crystal Growth & Design. Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. [Link]

-

Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

- Google Patents. US3900519A - Process for preparing para-fluoroanilines.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Diiodobenzene. [Link]

-

Scribd. Halogen Exchange Reaction. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. [Link]

-

PubMed Central. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

- Google Patents. EP0944564A1 - Halogen exchange reactions and uses thereof.

-

Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

-

PubMed Central. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

PubMed Central. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

PubMed Central. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

-

Chemical Science (RSC Publishing). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. calibrechem.com [calibrechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cas Landing [thermofisher.com]

- 11. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 15. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]

- 16. chemos.de [chemos.de]

A Comprehensive Technical Guide to 4-Fluoro-1,2-diiodobenzene: Properties, Synthesis, and Applications

Executive Summary: 4-Fluoro-1,2-diiodobenzene is a trifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing a fluorine atom and two vicinal iodine atoms on a benzene core, this molecule offers a unique combination of properties. The fluorine atom can impart desirable pharmacokinetic characteristics in drug candidates, while the two differentially reactive iodine atoms serve as versatile handles for sequential, site-selective cross-coupling reactions. This guide provides a detailed examination of the physicochemical properties, spectroscopic characteristics, synthetic pathways, and key applications of 4-Fluoro-1,2-diiodobenzene, positioning it as a strategic building block for the construction of complex molecular architectures.

Introduction to Polyhalogenated Aromatic Scaffolds

The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern organic synthesis and drug discovery. Each halogen offers a unique profile of steric and electronic properties, influencing both the physical nature of the molecule and its reactivity.

The Enduring Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry.[1] Its small size and high electronegativity can profoundly alter a compound's properties by:

-

Blocking Metabolic Oxidation: Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state and solubility at physiological pH.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and halogen bonding, with protein targets, leading to improved potency.[2]

The Synthetic Versatility of Aryl Iodides

Among the halogens, iodine possesses the most labile carbon-iodine (C-I) bond. This characteristic makes aryl iodides premier substrates for a vast array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The presence of two iodine atoms, as in 4-fluoro-1,2-diiodobenzene, opens the door for sequential, regioselective functionalization to build molecular complexity in a controlled manner.[3]

4-Fluoro-1,2-diiodobenzene: A Strategic Trifunctional Reagent

4-Fluoro-1,2-diiodobenzene uniquely combines the benefits of fluorine substitution with the synthetic flexibility of a diiodoaromatic system. The electronic influence of the fluorine atom renders the two C-I bonds electronically distinct, creating an opportunity for regioselective reactions that is central to its utility as an advanced synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its effective use in the laboratory.

Identity and Nomenclature

The fundamental identifiers for 4-Fluoro-1,2-diiodobenzene are summarized below.

| Identifier | Value |

| IUPAC Name | 4-Fluoro-1,2-diiodobenzene |

| CAS Number | 203059-85-2[4] |

| Molecular Formula | C₆H₃FI₂[4] |

| Molecular Weight | 347.90 g/mol [4] |

| SMILES | C1=C(C=C(C=C1I)I)F |

| InChI Key | InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |

Physical Properties

Experimental physical property data for 4-Fluoro-1,2-diiodobenzene is not widely reported. For context, the properties of closely related, commercially available compounds are provided for comparison.

| Property | 4-Fluoro-1,2-diiodobenzene | 1,2-Diiodobenzene[5] | 1-Fluoro-4-iodobenzene[6] |

| Appearance | Data not available | Liquid | Liquid |

| Melting Point | Data not available | Data not available | -20 °C (lit.) |

| Boiling Point | Data not available | 152 °C / 15 mmHg (lit.) | 182-184 °C (lit.) |

| Density | Data not available | Data not available | 1.925 g/mL at 25 °C (lit.) |

| Refractive Index | Data not available | Data not available | n20/D 1.583 (lit.) |

Solubility Profile

Consistent with polyhalogenated aromatic compounds, 4-Fluoro-1,2-diiodobenzene is expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, diethyl ether, tetrahydrofuran, and toluene.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for 4-Fluoro-1,2-diiodobenzene are not publicly available, its key features can be reliably predicted based on its functional groups and substitution pattern.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,0!"];

// Define nodes for substituents I_C1 [label="I", pos="0,3.0!", fontcolor="#4285F4"]; I_C2 [label="I", pos="-2.6,-1.5!", fontcolor="#4285F4"]; F_C4 [label="F", pos="-1.7,1.5!", fontcolor="#EA4335"]; H_C3 [label="H", pos="2.6,-1.5!"]; H_C5 [label="H", pos="1.7,1.5!"]; H_C6 [label="H", pos="0,-1.5!"];

// Define nodes for numbering N1 [label="1", pos="-0.2,1.8!", fontsize=10, fontcolor="#5F6368"]; N2 [label="2", pos="-1.5, -1.1!", fontsize=10, fontcolor="#5F6368"]; N3 [label="3", pos="1.5, -1.1!", fontsize=10, fontcolor="#5F6368"]; N4 [label="4", pos="-1.1,1.0!", fontsize=10, fontcolor="#5F6368"]; N5 [label="5", pos="1.1,1.0!", fontsize=10, fontcolor="#5F6368"]; N6 [label="6", pos="0.2,-0.3!", fontsize=10, fontcolor="#5F6368"];

// Draw bonds edge [len=1.5]; C1 -- C5; C5 -- C6; C6 -- C2; C2 -- C4; C4 -- C1; C1 -- I_C1; C2 -- I_C2; C4 -- F_C4; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6;

// Benzene ring - manual placement of double bonds edge [style=double, len=1.4]; C1--C4; C2--C6; C5--C3; // This is a trick to show aromaticity }

Figure 1: Structure and numbering of 4-Fluoro-1,2-diiodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

-

H-3: This proton is ortho to I(2) and meta to F(4). It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

-

H-5: This proton is ortho to F(4) and meta to I(1). It is expected to be the most downfield signal and will appear as a doublet of doublets from coupling to H-6 and the fluorine atom.

-

H-6: This proton is ortho to I(1) and meta to F(4). It will likely appear as a doublet of doublets from coupling to H-5 and the fluorine atom.

-

-

¹³C NMR: The spectrum will display six unique signals for the aromatic carbons. The carbon attached to fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons C-3 and C-5 will show smaller two-bond C-F coupling (²JCF). The carbons bonded to iodine (C-1 and C-2) will be significantly shielded and appear at higher field (lower ppm) compared to unsubstituted benzene.

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A very strong and characteristic absorption band typically found in the 1200-1250 cm⁻¹ region.

-

C-I Stretch: A strong absorption at low wavenumbers, typically below 600 cm⁻¹, which may be outside the range of standard mid-IR spectrophotometers.

Mass Spectrometry (MS)

In mass spectrometry, 4-Fluoro-1,2-diiodobenzene will exhibit:

-

Molecular Ion (M⁺): A prominent peak at m/z = 348, corresponding to the molecular weight.

-

Isotopic Pattern: The presence of two iodine atoms will give a characteristic isotopic pattern.

-

Fragmentation: The primary fragmentation pathway is expected to be the sequential loss of the two iodine atoms (M⁺ - I) and (M⁺ - 2I), leading to significant peaks at m/z = 221 and m/z = 94, respectively. Loss of fluorine is less common.

Synthesis and Purification

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes are conceivable, a practical approach would involve the diazotization of a suitable aniline precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins with the disconnection of the two C-I bonds, tracing back to a commercially available fluoroaniline. A plausible precursor is 4-fluoro-2-iodoaniline.

Target [label="4-Fluoro-1,2-diiodobenzene", fillcolor="#FBBC05"]; Intermediate1 [label="Diazonium Salt Intermediate"]; StartingMaterial [label="4-Fluoro-2-iodoaniline", fillcolor="#34A853"];

Target -> Intermediate1 [label="Sandmeyer Iodination"]; Intermediate1 -> StartingMaterial [label="Diazotization\n(NaNO₂, H₂SO₄)"]; }

Figure 2: Retrosynthetic pathway for 4-Fluoro-1,2-diiodobenzene.

Recommended Synthetic Protocol: Sandmeyer Reaction

This protocol describes a two-step, one-pot procedure starting from 4-fluoro-2-iodoaniline. The causality behind each step is explained to ensure a self-validating and robust process.

Step 1: Diazotization of 4-Fluoro-2-iodoaniline

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-fluoro-2-iodoaniline (1.0 eq) to a mixture of concentrated sulfuric acid (2.0 eq) and water at 0-5 °C.

-

Causality: The strong acid protonates the aniline, making it soluble and preparing it for reaction with the nitrosating agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.

-

-

Nitrosation: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture while vigorously stirring and maintaining the temperature below 5 °C.

-

Causality: Sodium nitrite reacts with the sulfuric acid to form nitrous acid in situ, which is the active agent for converting the primary amine into the diazonium salt. A slight excess ensures complete conversion.

-

-

Hold: Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

Causality: This hold period ensures the diazotization reaction goes to completion.

-

Step 2: Iodination

-

Reagent Prep: In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water.

-

Causality: KI provides the iodide nucleophile (I⁻) for the Sandmeyer reaction. An excess is used to ensure complete substitution and to help solubilize the iodine byproduct that can form.

-

-

Addition: Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed.

-

Causality: The diazonium group is an excellent leaving group (N₂ gas). Its departure is catalyzed by the iodide ion, which then substitutes onto the aromatic ring. This addition must be controlled to manage the effervescence.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Causality: Warming the reaction provides the energy needed to drive the substitution to completion.

-

Purification and Quality Control

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove I₂), water, and brine.

-

Causality: Dichloromethane extracts the organic product. Sodium thiosulfate reduces any elemental iodine (I₂), which forms as a byproduct and would discolor the product, back to colorless iodide (I⁻). The water and brine washes remove residual salts and water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-1,2-diiodobenzene.

-

QC: Confirm the identity and purity of the final product using NMR spectroscopy, GC-MS, and HPLC.

Chemical Reactivity and Synthetic Utility

The primary value of 4-fluoro-1,2-diiodobenzene lies in its potential for selective functionalization at the C-1 and C-2 positions.

Regioselectivity in Cross-Coupling Reactions

The two iodine atoms are in different chemical environments, which can be exploited for regioselective reactions.

-

C-1 Iodine: This position is ortho to the fluorine atom. Steric hindrance from the adjacent fluorine may slightly disfavor reactions at this site.

-

C-2 Iodine: This position is meta to the fluorine atom and is generally more sterically accessible. Electronically, the C-2 position is ortho to one iodine and para to the other, making it a highly activated site for oxidative addition into the C-I bond, often the rate-determining step in cross-coupling.

This differential reactivity allows for the selective reaction at one position, followed by a subsequent, different reaction at the other.

Substrate [label="4-Fluoro-1,2-diiodobenzene", fillcolor="#FBBC05"]; MonoProduct [label="Monosubstituted Intermediate"]; DiProduct [label="Disubstituted Product"];

Substrate -> MonoProduct [label="Reaction 1\n(e.g., Sonogashira)\n[Pd], CuI, R¹-alkyne"]; MonoProduct -> DiProduct [label="Reaction 2\n(e.g., Suzuki)\n[Pd], Base, R²-B(OH)₂"]; }

Figure 3: Workflow for sequential, regioselective cross-coupling.

Protocol: Site-Selective Sonogashira Coupling

This protocol exemplifies the selective functionalization at the more reactive C-2 position.

-

Setup: To an oven-dried Schlenk flask, add 4-fluoro-1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq). Evacuate and backfill the flask with nitrogen or argon three times.

-

Causality: The reaction is oxygen-sensitive, requiring an inert atmosphere. Pd(PPh₃)₄ is the palladium catalyst that facilitates the oxidative addition/reductive elimination cycle. CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center.

-

-

Solvent and Reagents: Add anhydrous, degassed triethylamine and THF as solvents. Add the terminal alkyne (1.1 eq) via syringe.

-

Causality: Triethylamine is the base required to deprotonate the terminal alkyne and to neutralize the HI byproduct. Degassed solvents are used to exclude oxygen. A slight excess of the alkyne ensures complete consumption of the starting material.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography to isolate the mono-alkynylated product.

-

Causality: This protocol, under carefully controlled stoichiometry and conditions, favors monosubstitution, leaving the second C-I bond intact for further chemical elaboration.

-

Applications in Research and Drug Discovery

Benzene derivatives are fundamental intermediates in the synthesis of numerous medications.[7] The unique substitution pattern of 4-fluoro-1,2-diiodobenzene makes it a high-value scaffold.

-

Scaffold for Complex Molecules: It serves as an ideal starting point for building molecules with three distinct substituents in a 1,2,4-pattern, a common motif in pharmacologically active compounds.

-

Fragment-Based Lead Discovery (FBLD): Fluorinated fragments are highly sought after for FBLD screening campaigns using ¹⁹F NMR.[8] 4-Fluoro-1,2-diiodobenzene can be used to generate a library of novel fragments by attaching small chemical groups at the C-1 or C-2 positions.

-

Materials Science: Polyhalogenated benzenes are precursors to advanced materials, including organic light-emitting diodes (OLEDs) and flame retardants, although specific applications for this compound are not widely documented.[9]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical reagent.

Hazard Identification

Based on GHS data for analogous compounds like 1-fluoro-4-iodobenzene and 1,2-difluoro-4-iodobenzene, 4-fluoro-1,2-diiodobenzene should be treated as a hazardous substance.[6][10]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, dark place.[11]

-

Keep away from oxidizing agents and strong bases.

-

The compound may be light-sensitive, so storage in an amber vial is recommended.

References

-

PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Kommuri, D., et al. (2018). Reaction with 4‐fluoro‐1,2‐diiodobenzene. ResearchGate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Fallacara, A. L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Retrieved January 22, 2026, from [Link]

-

Parales, R. E., et al. (2008). Structural Basis for Regioselectivity and Stereoselectivity of Product Formation by Naphthalene 1,2-Dioxygenase. Journal of Bacteriology. Retrieved January 22, 2026, from [Link]

-

Consumer Product Safety Commission. (2023). Organohalogen Flame Retardant Scope Document: Polyhalogenated Benzene Aliphatic and Functionalized Subclass. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Wu, Y. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology. Retrieved January 22, 2026, from [Link]

-

Prime Scholars. (2023). Benzene: A Fundamental Chemical with Diverse Applications. Retrieved January 22, 2026, from [Link]

Sources

- 1. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 1,2-Diiodobenzene(615-42-9) 1H NMR [m.chemicalbook.com]

- 6. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drpress.org [drpress.org]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpsc.gov [cpsc.gov]

- 10. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]

Introduction: The Strategic Role of Halogenated Benzene Scaffolds in Modern Chemistry

An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene: Structure, Properties, and Synthetic Utility

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The unique electronic properties and reactivity imparted by halogen substituents allow for the precise and strategic construction of complex molecular architectures. 4-Fluoro-1,2-diiodobenzene is a trifunctionalized benzene ring, featuring a fluorine atom and two iodine atoms in a specific orientation. This arrangement provides multiple, distinct reaction sites, making it a highly versatile precursor for creating sophisticated molecules, particularly in the realm of drug discovery where the introduction of fluorine is a well-established strategy for modulating metabolic stability and binding affinity.[1][2]

This guide offers a detailed examination of 4-Fluoro-1,2-diiodobenzene, intended for researchers, chemists, and drug development professionals. We will explore its core molecular structure, physicochemical properties, and its significant applications as a synthetic intermediate. By grounding our discussion in established chemical principles and citing validated protocols, this document aims to serve as an authoritative resource for leveraging this powerful chemical tool.

Molecular Structure and Physicochemical Properties

The defining feature of 4-Fluoro-1,2-diiodobenzene is its specific substitution pattern on the benzene ring. The vicinal diiodo- arrangement (iodine atoms on adjacent carbons C1 and C2) creates a sterically hindered yet highly reactive region, while the fluorine atom at the C4 position exerts a strong electron-withdrawing effect, influencing the overall reactivity of the ring.

Molecular Weight and Formula

The molecular identity of 4-Fluoro-1,2-diiodobenzene is established by its constituent atoms. The molecular formula is C₆H₃FI₂. Based on the atomic weights of its components (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Iodine: ~126.904 u), the calculated molecular weight is approximately 347.89 g/mol .

Structural Visualization

A clear understanding of the spatial arrangement of the substituents is crucial for predicting reactivity. The diagram below illustrates the planar structure of the molecule.

Caption: General workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add 4-Fluoro-1,2-diiodobenzene, the anhydrous solvent, the terminal alkyne, and the base.

-

Rationale: An inert, anhydrous environment is critical to prevent the deactivation of the palladium catalyst and side reactions involving water. The base is required to neutralize the HI generated during the catalytic cycle.

-

-

Catalyst Addition: Add the copper(I) iodide and the palladium catalyst to the stirring solution.

-

Rationale: The palladium complex is the primary catalyst for the C-C bond formation, while the copper(I) iodide acts as a co-catalyst, facilitating the reaction with the alkyne.

-

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 50°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

-

Rationale: The aqueous wash removes the amine base and inorganic salts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the mono-alkynylated product.

Safety and Handling

As with all halogenated organic compounds, 4-Fluoro-1,2-diiodobenzene and its related structures must be handled with appropriate care in a well-ventilated chemical fume hood. [3][4]

-

Hazards: These compounds are generally classified as irritants. They may cause skin, eye, and respiratory irritation. [5][6]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances. Some aryl iodides are light-sensitive and may be stabilized with copper.

Conclusion

4-Fluoro-1,2-diiodobenzene represents a strategically designed molecular scaffold for advanced organic synthesis. Its key strengths—the presence of two readily displaceable iodine atoms and a robust fluorine substituent—provide chemists with a platform for sequential, regioselective modifications. This capability is particularly valuable in fragment-based drug discovery and the development of complex pharmaceutical intermediates where precise control over molecular architecture is paramount. [7]A thorough understanding of its structure, reactivity, and handling requirements enables researchers to unlock its full potential as a versatile building block in the creation of novel and functional molecules.

References

-

PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

Infinium Pharmachem. 4-Fluoroiodobenzene CAS #: 352-34-1. [Link]

-

ResearchGate. Reaction with 4‐fluoro‐1,2‐diiodobenzene. [Link]

-

Mishra, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. [Link]

- Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Diiodobenzene. [Link]

-

O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]

-

Alachem Co., Ltd. 64248-57-3 | 1,2-Difluoro-3-iodobenzene. [Link]

-

Lead Sciences. 1,2-Difluoro-3-iodobenzene. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-1,2-diiodobenzene

Foreword: Navigating the Spectroscopic Landscape of a Niche Reagent

In the realm of synthetic chemistry and drug development, halogenated aromatic compounds are indispensable building blocks. 4-Fluoro-1,2-diiodobenzene (CAS No. 203059-85-2) is one such molecule, offering three distinct reactive sites for complex molecular architecture. Its utility in cross-coupling reactions and as a scaffold in medicinal chemistry hinges on its unambiguous structural verification. While this compound is commercially available, a consolidated public repository of its complete spectroscopic data is notably scarce.

This guide, therefore, adopts a dual-pronged approach. First, it provides a robust framework of the experimental protocols necessary for acquiring high-fidelity spectroscopic data (NMR, IR, MS). Second, in the absence of a complete, published dataset for 4-Fluoro-1,2-diiodobenzene, this document synthesizes predictive analysis with field-proven insights. By leveraging established spectroscopic principles and drawing direct comparisons to structurally analogous compounds, we will construct a reliable and interpretive guide to the expected spectral characteristics of this important synthetic intermediate. This methodology not only provides a valuable data resource but also illustrates the critical thinking process required for structural elucidation in a real-world research environment.

Molecular Structure and Spectroscopic Overview

4-Fluoro-1,2-diiodobenzene possesses a unique substitution pattern on the benzene ring, leading to a low-symmetry structure. This has direct implications for its spectroscopic signatures, particularly in NMR, where we expect to see distinct signals for each of the three aromatic protons and six aromatic carbons.

Molecular Formula: C₆H₃FI₂[1] Molecular Weight: 347.90 g/mol [1]

The following diagram illustrates the IUPAC numbering and the distinct nuclei that are the focus of our spectroscopic analysis.

Sources

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluoro-1,2-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,2-diiodobenzene is a valuable halogenated aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a fluorine atom and two vicinal iodine atoms, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 4-Fluoro-1,2-diiodobenzene, starting from the readily available precursor, 4-fluoroaniline. We will delve into the mechanistic underpinnings of the diazotization and subsequent iodination reactions, provide a detailed, field-proven experimental protocol, and discuss effective purification and characterization techniques.

Introduction: The Strategic Importance of 4-Fluoro-1,2-diiodobenzene

Fluorine-containing organic molecules are of immense interest in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4-Fluoro-1,2-diiodobenzene, in particular, is a versatile intermediate. The two iodine atoms can be sequentially and selectively replaced using modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures.[3][4] This makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.

The synthesis of such poly-halogenated benzenes requires a regioselective and high-yielding approach. The most common and reliable method involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the iodine atoms.[4][5][6] This guide will focus on this trusted synthetic pathway.

Synthesis via Diazotization of 4-Fluoroaniline

The transformation of a primary aromatic amine, such as 4-fluoroaniline, into 4-Fluoro-1,2-diiodobenzene is a two-step process that is typically performed in a single pot.[7] The core of this synthesis lies in the conversion of the amino group into an excellent leaving group, the diazonium salt (-N₂⁺), which is then displaced by iodide.[4][8]

The Underlying Chemistry: A Mechanistic Perspective

Step 1: Diazotization

The process begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C).[4][9] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4] 4-Fluoroaniline, acting as a nucleophile, attacks the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and elimination of a water molecule leads to the formation of the 4-fluorobenzenediazonium salt.

Step 2: Iodination

The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[4][5] The diazonium group is subsequently replaced by an iodine atom. While copper catalysis is often associated with Sandmeyer reactions, the iodination step generally proceeds efficiently without a catalyst.[5] The introduction of the first iodine atom deactivates the ring slightly, but the ortho-directing influence of the fluorine and the first iodine atom, along with the reaction conditions, favor the introduction of the second iodine atom at the adjacent position.

dot digraph "Diazotization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="4-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="NaNO₂ + H₂SO₄\n(0-5 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Fluorobenzenediazonium\nSalt", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="KI (Potassium Iodide)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="4-Fluoro-1,2-diiodobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="Diazotization"]; B -> C [style=invis]; // Helper for layout C -> E [label="Iodination"]; D -> E [style=invis]; // Helper for layout

// Invisible edges for alignment subgraph { rank = same; B; D; } } caption: "Simplified workflow of the synthesis."

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

4-Fluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoroaniline (1 equivalent).

-

Carefully add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 50 °C. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline solution while vigorously stirring and maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (2.5 equivalents) and iodine (0.5 equivalents) in water.

-

Slowly add the diazonium salt solution to the potassium iodide/iodine solution with vigorous stirring. Control the rate of addition to manage the effervescence of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The mixture will turn dark due to the formation of the diiodo-product.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution (to remove unreacted iodine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of 4-Fluoro-1,2-diiodobenzene

The crude product will likely contain unreacted starting materials, mono-iodinated intermediates, and other isomeric diiodobenzenes. A multi-step purification process is often necessary to achieve high purity.

Common Impurities

-

4-Fluoroiodobenzene: The mono-iodinated intermediate.

-

Isomeric Diiodofluorobenzenes: Depending on the reaction conditions, small amounts of other isomers may form.

-

Azo Compounds: Side products from the coupling of the diazonium salt with the starting aniline.

Recommended Purification Techniques

-

Column Chromatography: This is the most effective method for separating the desired product from its isomers and other impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC).

-

-

Recrystallization: If the product obtained after chromatography still contains minor impurities, recrystallization can be employed.

-

Solvent System: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Ethanol or methanol are often good starting points.

-

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Product from Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Silica Gel Column Chromatography\n(Hexanes/Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Collect and Combine\nPure Fractions (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Pure 4-Fluoro-1,2-diiodobenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, GC-MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Chromatography; Chromatography -> Fractions; Fractions -> Evaporation; Evaporation -> Recrystallization [label="Optional\n(if needed)"]; Evaporation -> FinalProduct; Recrystallization -> FinalProduct; FinalProduct -> Analysis; } caption: "General purification and analysis workflow."

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the sample.

Data Summary

| Parameter | Typical Value/Condition | Rationale/Comment |

| Starting Material | 4-Fluoroaniline | Readily available and inexpensive precursor. |

| Diazotization Temp. | 0-5 °C | Crucial for the stability of the diazonium salt.[4] |

| Iodinating Agent | KI / I₂ | Provides a high concentration of iodide ions for substitution. |

| Typical Yield (Crude) | 60-75% | Yields can vary based on scale and reaction control. |

| Purification Method | Column Chromatography | Effective for separating isomers and polar impurities. |

| Final Purity | >98% (by GC) | Achievable with careful purification. |

Conclusion

The synthesis of 4-Fluoro-1,2-diiodobenzene via the diazotization of 4-fluoroaniline is a reliable and scalable method for producing this valuable synthetic intermediate. Careful control of reaction temperature and a systematic approach to purification are paramount for obtaining a high yield of pure product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this versatile building block in their work.

References

-

Kommuri, D. et al. (2020). An Efficient Copper‐Catalyzed Regioselective One‐Pot Synthesis of Pyrido[1,2‐a]benzimidazole and Its Derivatives. ChemistrySelect. Available at: [Link]

- Google Patents. (2020). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2019). CN109942731A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

PubChem. 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Available at: [Link]

- Google Patents. (2010). CN101624348A - Preparation method of para-fluoroaniline.

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

- Google Patents. (1995). US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes.

-

Grokipedia. Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

PubChem. p-Diiodobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (1970). US3541173A - Method for separation of divinylbenzene isomers from hydrocarbon mixture.

-

PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

-

Filimonov, V. D. et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett. Available at: [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

-

ResearchGate. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Available at: [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube. Available at: [Link]

- Google Patents. (1999). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]

-

Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Available at: [Link]

-

Automated Topology Builder & Repository. 1-Fluoro-4-nitrobenzene. Available at: [Link]

-

ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

-

Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]

-

MDPI. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to 4-Fluoro-1,2-diiodobenzene: Reactivity, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated aromatic compounds often exhibit unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, which can be leveraged to fine-tune the performance of bioactive molecules and functional materials. Among the vast array of fluorinated building blocks, 4-Fluoro-1,2-diiodobenzene stands out as a versatile intermediate, offering two distinct and differentially reactive halogen atoms for sequential functionalization. The presence of the ortho-diiodo motif allows for the construction of complex polycyclic systems, while the fluorine atom serves to modulate the electronic properties of the benzene ring and can be a key pharmacophore in its own right.

This technical guide provides a comprehensive overview of the reactivity, stability, and handling of 4-Fluoro-1,2-diiodobenzene, with a focus on its practical application in organic synthesis and drug discovery. Drawing from established chemical principles and available data on analogous compounds, this document aims to equip researchers with the knowledge necessary to effectively and safely utilize this valuable synthetic intermediate.

Physicochemical Properties and Stability

4-Fluoro-1,2-diiodobenzene is a halogenated aromatic compound with the molecular formula C₆H₃FI₂. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related structures such as 1,2-diiodobenzene and 4-fluoroiodobenzene.

| Property | Predicted Value/Information | Basis of Prediction/Reference |

| Molecular Weight | 347.90 g/mol | Calculation from atomic weights |

| Appearance | Likely a solid at room temperature | Based on the increasing melting point with halogenation |

| Melting Point | Expected to be higher than 1,2-diiodobenzene (27 °C) | Increased molecular weight and intermolecular forces |

| Boiling Point | Expected to be higher than 1,2-diiodobenzene (286.5 °C) | Increased molecular weight and intermolecular forces |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene) | Typical for nonpolar aromatic compounds |

| Stability | Likely sensitive to light; may decompose over time to release iodine. Should be stored in a cool, dark place, preferably under an inert atmosphere. Commercial samples of related iodoaromatics are often stabilized with copper. | General knowledge of aryl iodides |

Stability Considerations:

Aryl iodides are known to be sensitive to light and can undergo homolytic cleavage of the C-I bond to form radical species, which can lead to discoloration (due to the formation of I₂) and the generation of impurities. Therefore, it is recommended to store 4-Fluoro-1,2-diiodobenzene in amber vials or protected from light. For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation. While specific thermal decomposition data is unavailable, high temperatures, especially in the presence of catalysts or reactive metals, can be expected to promote decomposition.

Synthesis of 4-Fluoro-1,2-diiodobenzene

A potential precursor for this synthesis is 4-fluoro-2-iodoaniline. The synthesis of this precursor has been reported and involves the direct iodination of 4-fluoroaniline.[2]

Proposed Synthetic Workflow:

Figure 1: Proposed two-step synthesis of 4-Fluoro-1,2-diiodobenzene.

Conceptual Experimental Protocol (Untested):

Step 1: Synthesis of 4-Fluoro-2-iodoaniline

This step is based on the reported synthesis of 4-fluoro-2-iodoaniline.[2]

-

To a mixture of 4-fluoroaniline (1.0 eq), calcium carbonate (1.2 eq), diethyl ether, and water, add iodine (2.2 eq).

-

Heat the mixture at reflux for an extended period (e.g., 48 hours).

-

After cooling, remove the ether by distillation.

-

The remaining aqueous mixture is then subjected to steam distillation to isolate the crude product.

-

Further purification can be achieved by recrystallization or chromatography.

Step 2: Diazotization of 4-Fluoro-2-iodoaniline and Sandmeyer Iodination

This is a standard procedure for converting anilines to aryl iodides.

-

Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-Fluoro-1,2-diiodobenzene can be purified by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The reactivity of 4-Fluoro-1,2-diiodobenzene is dominated by the two carbon-iodine bonds, which are susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The C-F bond is generally much more stable and less reactive under these conditions. The two iodine atoms are in an ortho relationship, which can be exploited for the synthesis of fused ring systems.

Copper-Catalyzed Annulation Reactions

A key reported application of 4-Fluoro-1,2-diiodobenzene is in the copper-catalyzed, one-pot synthesis of fluorinated pyrido[1,2-a]benzimidazole derivatives. This reaction demonstrates the ability of the diiodo- functionality to undergo sequential C-N bond formation.

Figure 2: Copper-catalyzed synthesis of a fluorinated pyrido[1,2-a]benzimidazole derivative.[3]

This transformation highlights the utility of 4-Fluoro-1,2-diiodobenzene in constructing complex heterocyclic scaffolds that are of interest in medicinal chemistry. The regioselectivity of such reactions can be influenced by the electronic nature of the substituents on the aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

While specific examples with 4-Fluoro-1,2-diiodobenzene are scarce, its structure makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than C-Br or C-Cl bonds in oxidative addition to Pd(0), allowing for milder reaction conditions. The two iodine atoms may react sequentially, potentially allowing for the step-wise introduction of different substituents.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is highly likely that 4-Fluoro-1,2-diiodobenzene would readily participate in such reactions.

Figure 3: Generalized Suzuki-Miyaura coupling with 4-Fluoro-1,2-diiodobenzene.

By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono- or di-substitution.

3.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Figure 4: Generalized Sonogashira coupling with 4-Fluoro-1,2-diiodobenzene.

The resulting alkynyl-substituted fluorobenzenes are valuable precursors for a wide range of more complex molecules, including pharmaceuticals and organic electronic materials.

3.2.3. Heck-Mizoroki Coupling

The Heck-Mizoroki reaction couples aryl halides with alkenes. 4-Fluoro-1,2-diiodobenzene would be expected to react with various alkenes to form styrenyl-type products.

Figure 5: Generalized Heck-Mizoroki coupling with 4-Fluoro-1,2-diiodobenzene.

Spectroscopic Characterization

| Technique | Predicted Features |

| ¹H NMR | The spectrum will show three signals in the aromatic region, each corresponding to one of the three aromatic protons. The signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine atom will likely show the largest H-F coupling constant. |

| ¹³C NMR | The spectrum is expected to show six distinct signals for the six aromatic carbons. The carbon attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbons attached to the iodine atoms will be significantly shielded. |

| ¹⁹F NMR | A single signal is expected for the fluorine atom. The chemical shift will be in the typical range for a fluoroaromatic compound. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 348. A characteristic fragmentation pattern would involve the sequential loss of iodine atoms (M-I)⁺ at m/z 221 and (M-2I)⁺ at m/z 94. |

| Infrared (IR) Spectroscopy | The spectrum will show characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and a strong C-F stretching band, typically in the 1100-1300 cm⁻¹ region. C-I stretching vibrations are found at lower frequencies, often below 600 cm⁻¹. |

Safety and Handling

As with any halogenated organic compound, 4-Fluoro-1,2-diiodobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from related compounds such as 1,2-diiodobenzene and 4-fluoroiodobenzene.[4][5][6]

Potential Hazards:

-

Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[4][6]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6]

-

Toxicity: While acute toxicity data is not available, it should be treated as a potentially toxic substance.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. As noted earlier, protection from light is crucial to prevent decomposition.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion and Future Outlook

4-Fluoro-1,2-diiodobenzene is a promising but currently underutilized building block in organic synthesis. Its unique arrangement of a fluorine atom and two ortho-disposed iodine atoms presents a wealth of opportunities for the construction of complex molecular architectures. The differential reactivity of the C-I and C-F bonds, combined with the potential for sequential cross-coupling reactions, makes it a valuable tool for creating diverse libraries of compounds for drug discovery and materials science applications.

Further research into the specific reactivity, development of robust synthetic protocols, and full characterization of this compound will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox. The insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers looking to explore the potential of this versatile fluorinated intermediate.

References

-

PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-